molecular formula C13H19BFNO3 B1450076 5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester CAS No. 2121513-50-4

5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester

Cat. No. B1450076
CAS RN: 2121513-50-4
M. Wt: 267.11 g/mol
InChI Key: FJNOWMBGNHGWLI-UHFFFAOYSA-N
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Description

5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester is a type of pinacol boronic ester. Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including the functionalizing deboronation of alkyl boronic esters .


Synthesis Analysis

The synthesis of pinacol boronic esters involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation has been applied to methoxy protected (−)-Δ8-THC and cholesterol .


Molecular Structure Analysis

The molecular structure of pinacol boronic esters is complex and depends on the specific type of ester. The structure is influenced by the substituents in the aromatic ring .


Chemical Reactions Analysis

Pinacol boronic esters participate in a variety of chemical reactions. For example, they can undergo asymmetric transfer hydrogenation (ATH), using Noyori–Ikariya catalysts, with formic acid/triethylamine, to alcohols . Substrates containing ortho-Bpin groups are reduced in lower ee, with the formation of a cyclic boron-containing group .

Scientific Research Applications

Analysis Challenges and Solutions

Pinacolboronate esters, such as 5-Fluoro-2-(ethoxy)-pyridine-4-boronic acid pinacol ester, are crucial in Suzuki coupling reactions, which are pivotal for constructing complex molecular architectures. However, these compounds present significant analytical challenges due to their propensity for hydrolysis to boronic acids, which are poorly soluble in organic solvents and not amenable to standard gas chromatography (GC) or normal-phase high-performance liquid chromatography (HPLC) analyses. To address these challenges, researchers have developed innovative strategies, including the use of non-aqueous and aprotic diluents and highly basic mobile phases in reversed-phase separation, to stabilize these reactive esters for purity analysis. These methodologies have broad applicability for analyzing various pinacolboronate esters, demonstrating their importance in synthetic chemistry and quality control processes (Zhong et al., 2012).

Enhancing Molecular Interactions

In the realm of molecular sensing and fluorescence, the formation of cyclic boronate esters, through the addition of diols to pinacolboronate esters, can significantly enhance Lewis acidity. This increase in acidity strengthens cation-π stacking interactions, leading to notable fluorescence enhancements. Such mechanisms are vital in developing new sensors and materials with specific fluorescence responses to various stimuli (Huang et al., 2010).

Safety and Hazards

Handling of pinacol boronic esters requires caution. They should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Formation of dust and aerosols should be prevented, and non-sparking tools should be used .

properties

IUPAC Name

2-ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO3/c1-6-17-11-7-9(10(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNOWMBGNHGWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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